Cyclohexylzinc bromide

Vue d'ensemble

Description

Cyclohexylzinc bromide is an organozinc reagent, widely recognized for its utility in organic synthesis. It is a colorless to yellowish liquid that is soluble in organic solvents. This compound is primarily used in cross-coupling reactions, such as the Negishi coupling, which involves the formation of carbon-carbon bonds between organic halides and organozinc compounds .

Méthodes De Préparation

Cyclohexylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Reaction Conditions:

Reagents: Cyclohexyl bromide, zinc

Solvent: Tetrahydrofuran

Atmosphere: Inert (e.g., argon or nitrogen)

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistency and quality of the product .

Analyse Des Réactions Chimiques

Cyclohexylzinc bromide participates in various types of chemical reactions, including:

Negishi Coupling: This reaction involves the cross-coupling of this compound with aryl or heteroaryl halides in the presence of a palladium catalyst.

Substitution Reactions: this compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction: While this compound is not typically involved in direct oxidation or reduction reactions, it can be used in sequences where such transformations are required.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts (e.g., Pd-PEPPSI-IPent)

Solvents: Tetrahydrofuran, diethyl ether

Temperature: Room temperature to reflux conditions

Applications De Recherche Scientifique

Negishi Coupling Reactions

Cyclohexylzinc bromide is a key participant in Negishi coupling reactions, which involve the cross-coupling of alkylzinc halides with organic electrophiles, such as aryl or alkenyl halides. This reaction is facilitated by transition metal catalysts (e.g., palladium or nickel), allowing for the formation of complex organic molecules.

Key Features:

- Reactivity : The compound exhibits high reactivity towards various electrophiles, making it suitable for synthesizing complex organic compounds.

- Selectivity : It allows for regioselective functionalization of substrates, which is crucial in pharmaceutical and material sciences.

Synthesis of Sulfones

This compound can react with sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to produce zinc sulfinate salts. These salts can further undergo alkylation to yield valuable sulfones.

Process Summary:

- Reaction with DABSO to form zinc sulfinate.

- Alkylation of zinc sulfinate to produce sulfones.

This application is significant due to the utility of sulfones in pharmaceuticals and agrochemicals.

Zinc-Bromine Flow Batteries (ZBFBs)

Recent studies highlight the potential of this compound in enhancing the performance of zinc-bromine flow batteries (ZBFBs). These batteries are promising for large-scale energy storage due to their low cost and environmental friendliness.

Performance Enhancements:

- Electrochemical Stability : The addition of this compound can improve the stability and efficiency of the electrochemical processes involved in ZBFBs.

- Charge Transfer Efficiency : It enhances charge transfer rates, leading to improved battery performance metrics such as coulombic efficiency and energy density.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of cyclohexylzinc bromide in chemical reactions involves the transfer of the cyclohexyl group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a nucleophilic center. The palladium catalyst in Negishi coupling reactions helps in the oxidative addition and reductive elimination steps, enabling the formation of new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Cyclohexylzinc bromide can be compared with other organozinc reagents such as:

- Phenylzinc bromide

- Benzylzinc bromide

- Cyclopropylzinc bromide

- Cyclobutylzinc bromide

Uniqueness: this compound is unique due to its specific reactivity profile and the stability of the cyclohexyl group. This makes it particularly useful in the synthesis of cyclic compounds and in reactions where steric hindrance plays a significant role .

Activité Biologique

Cyclohexylzinc bromide (C₆H₁₁BrZn) is an organozinc compound known for its applications in organic synthesis, particularly in cross-coupling reactions such as Negishi coupling. However, its biological activity has not been extensively characterized in the literature. This article aims to consolidate available data regarding its biological properties, safety profile, and potential applications.

- Molecular Formula : C₆H₁₁BrZn

- Molecular Weight : Approximately 228.45 g/mol

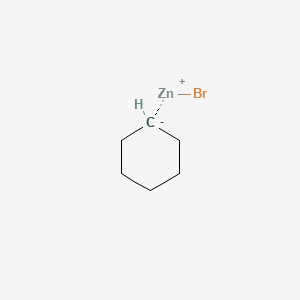

- Structure : this compound consists of a cyclohexyl group bonded to a zinc atom, which is further bonded to a bromine atom. The zinc atom exhibits tetrahedral geometry and is sp³ hybridized .

Cytotoxicity and Safety

This compound is classified as hazardous under OSHA regulations. It poses risks of severe skin burns and eye damage upon contact and may cause respiratory irritation. Limited evidence suggests it could have carcinogenic effects, emphasizing the need for caution in handling this compound .

| Hazard Classification | Details |

|---|---|

| Skin Corrosion/Irritation | Category 1B |

| Eye Damage | Category 1 |

| Carcinogenicity | Limited evidence (Category 2) |

| Specific Target Organ Toxicity | Respiratory system, CNS |

Case Studies

- Reactivity in Biological Systems : this compound has shown reactivity with electrophiles in laboratory settings, which may indirectly influence biological systems through the formation of reactive intermediates. However, direct studies on its interaction with biological macromolecules remain sparse.

- Negishi Coupling Reactions : In synthetic organic chemistry, this compound is utilized for forming carbon-carbon bonds via Negishi coupling reactions. These reactions are significant in synthesizing complex molecules that may possess biological activity .

Research Findings

Recent studies have focused on the broader category of organozinc compounds rather than this compound specifically. For example:

- Anticancer Activity : Some organozinc compounds have been investigated for their anticancer properties, showing potential through mechanisms involving cell signaling pathways and apoptosis induction in cancer cells .

- Metabolic Stability : The metabolic stability of organozinc compounds has been evaluated in vitro, indicating varying degrees of stability which could affect their biological efficacy .

Propriétés

IUPAC Name |

bromozinc(1+);cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVURAUIMVICLOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]CC1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7565-57-3 | |

| Record name | Cyclohexylzinc bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.